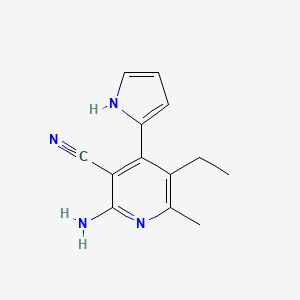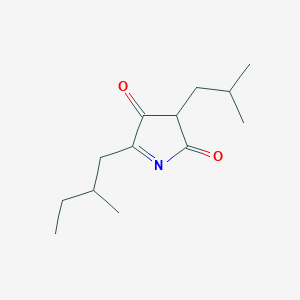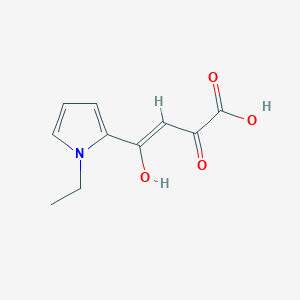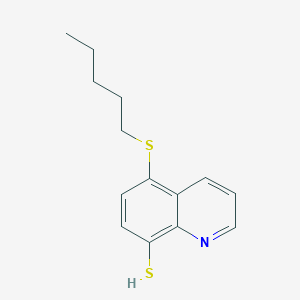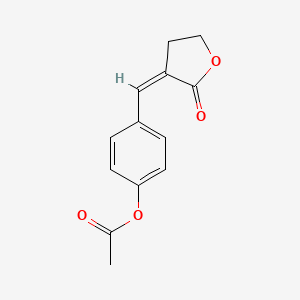
4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate: is a fascinating compound with a complex structure. Let’s break it down:
- The phenyl acetate part refers to a phenyl ring (a six-membered aromatic ring) attached to an acetate group (CH₃COO⁻).
- The 2-oxodihydrofuran-3(2H)-ylidene moiety involves a furan ring (a five-membered heterocyclic ring) with a ketone group (C=O) at position 2.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound can involve several steps, including the formation of the furan ring and subsequent functionalization. Specific synthetic routes may vary, but one approach could be:
Furan Formation: Start with a suitable precursor (e.g., an aldehyde or ketone) and cyclize it to form the furan ring.
Phenyl Acetate Attachment: Introduce the phenyl acetate group to the furan ring.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The ketone group in the furan ring can undergo oxidation reactions.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Reduction: Reduction of the ketone group or other functional groups may be possible.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Reduction: Reducing agents (e.g., NaBH₄).
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmaceutical applications.
Industry: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects would require further research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, we can compare its structure and reactivity to related furan derivatives and phenyl-substituted compounds.
Propiedades
Fórmula molecular |
C13H12O4 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
[4-[(Z)-(2-oxooxolan-3-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C13H12O4/c1-9(14)17-12-4-2-10(3-5-12)8-11-6-7-16-13(11)15/h2-5,8H,6-7H2,1H3/b11-8- |
Clave InChI |
DLTVXKVOUMPSDA-FLIBITNWSA-N |
SMILES isomérico |
CC(=O)OC1=CC=C(C=C1)/C=C\2/CCOC2=O |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C=C2CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


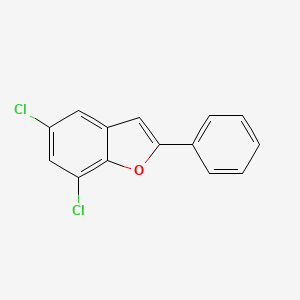
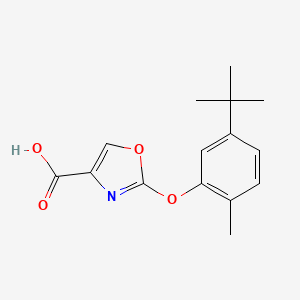
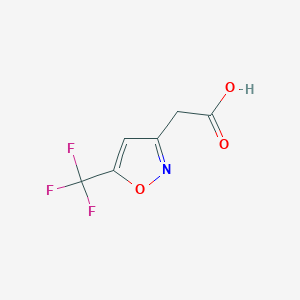
![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)
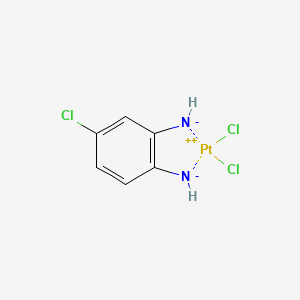
![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)
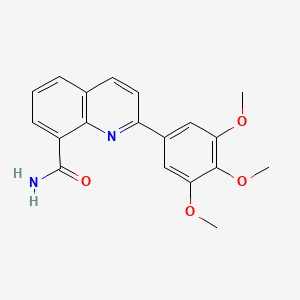
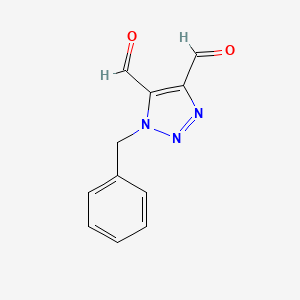
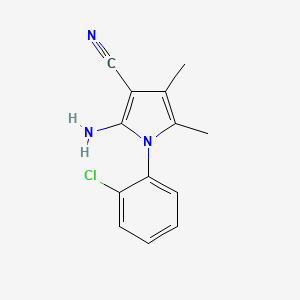
![1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-](/img/structure/B12891315.png)
